5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine
CAS No.: 1211585-58-8
Cat. No.: VC17412404
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine - 1211585-58-8](/images/structure/VC17412404.png)
Specification
CAS No. | 1211585-58-8 |
---|---|
Molecular Formula | C7H9N3 |
Molecular Weight | 135.17 g/mol |
IUPAC Name | 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C7H9N3/c1-2-6-7(9-3-1)4-8-5-10-6/h4-5,9H,1-3H2 |
Standard InChI Key | VRUDHVVJIWFTGM-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=NC=NC=C2NC1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine consists of a pyrimidine ring (positions 1–4) fused to a partially hydrogenated pyridine ring (positions 5–8). The saturation of the pyridine ring reduces aromaticity, enhancing conformational flexibility and enabling interactions with hydrophobic enzyme pockets . Key bond lengths and angles derived from X-ray crystallography of analogous compounds reveal planarity in the pyrimidine ring (C2–N1–C6: 120.2°) and slight puckering in the tetrahydropyridine moiety (C5–C6–C7–C8 dihedral angle: 15.8°) .
The hydrochloride salt form enhances aqueous solubility (up to 1.2 mg/mL at pH 7.4), critical for bioavailability .
Synthesis and Functionalization
Core Ring Construction
The Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization/cyclization is the most efficient route to pyrido[3,2-d]pyrimidines . For example:
-
HWE Reaction: 4-Aminopyrimidine-3-carbaldehyde reacts with phosphonate esters to form α,β-unsaturated ketones.
-
Photoisomerization: UV irradiation (λ = 300 nm) induces Z/E isomerization, enabling pyridine ring closure.
-
Cyclization: Acid-mediated intramolecular cyclization yields the tetrahydropyrido[3,2-d]pyrimidine core (70–85% yield) .
Position | Substituent | Reaction Conditions | Yield (%) |
---|---|---|---|
C6 | Br | NBS, CCl₄, 0°C, 2h | 92 |
C7 | NH₂ | Pd₂(dba)₃, Xantphos, NH₃, 80°C | 78 |
Biological Activity and Mechanisms
Kinase Inhibition
Pyrido[3,2-d]pyrimidine derivatives exhibit potent inhibition of EGFR L858R/T790M mutants (IC₅₀ = 13 nM for compound B1), surpassing first-generation inhibitors like erlotinib . Molecular docking reveals:
-
Hydrogen bonding between N1 and Met793 (bond length: 2.1 Å).
-
Hydrophobic interactions of the tetrahydropyridine ring with Leu718 and Val726 .
Anticancer Efficacy
In H1975 (NSCLC) cells, derivative B1 reduces proliferation (IC₅₀ = 0.087 μM) by inducing apoptosis (Annexin V+ cells: 43.7% at 1 μM) and inhibiting migration (wound closure: 22% vs. 78% control) .
Antibacterial Applications
Quaternary ammonium derivatives show activity against S. aureus (MIC = 2 μg/mL) by disrupting membrane potential (ΔΨm reduction: 58% at 4× MIC) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H2), 3.92 (t, J = 6.0 Hz, 2H, H5), 2.85 (m, 2H, H8), 1.95 (m, 4H, H6/H7) .
-
HRMS (ESI+): m/z 148.0978 [M+H]⁺ (calc. 148.0974 for C₇H₉N₃) .
Stability and Formulation Challenges
The free base form is hygroscopic (water uptake: 1.8% at 75% RH), necessitating salt formation. Hydrochloride salts exhibit improved stability (t₁/₂ = 14 months at 25°C vs. 3 months for free base) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume